Biotin-PEG9-CH2CH2COOH

PROTAC Linker Bioconjugation PEGylation

PROTAC linker length directly governs ternary complex stability and target degradation efficiency-using an incorrect PEG spacer leads to irreproducible results. Biotin-PEG9-CH2CH2COOH solves this with a precisely defined 9-unit PEG spacer, a terminal carboxylic acid for amide coupling, and a biotin handle for affinity capture. • PEG9 spacer engineered for optimal E3 ligase-target protein proximity and productive ternary complex assembly • Terminal -COOH enables reliable, high-yield conjugation to amine-containing ligands or surfaces • ≥98% purity; ships at ambient temperature; store at -20°C dry and protected from light

Molecular Formula C31H57N3O13S
Molecular Weight 711.9 g/mol
Cat. No. B8104033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG9-CH2CH2COOH
Molecular FormulaC31H57N3O13S
Molecular Weight711.9 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
InChIInChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38)/t26-,27-,30-/m0/s1
InChIKeyRFAAADCCSCBMMI-VWYPKUQYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG9-CH2CH2COOH: Core Specifications for PROTAC and Bioconjugation Applications


Biotin-PEG9-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG)-based linker containing a biotin moiety and a terminal carboxylic acid group. It is primarily classified as a PROTAC (Proteolysis Targeting Chimera) linker, used to connect a ligand for an E3 ubiquitin ligase to a target protein ligand . The compound has a molecular formula of C31H57N3O13S and a molecular weight of 711.86 g/mol .

Why Biotin-PEG9-CH2CH2COOH Cannot Be Arbitrarily Replaced by Other Biotin-PEGx-Acid Linkers


Substituting Biotin-PEG9-CH2CH2COOH with a different biotin-PEGn-acid linker is not trivial due to the critical impact of PEG spacer length on the biological activity of the final conjugate. Literature demonstrates that the length of the PEG chain is a key determinant of enzymatic activity and protein recognition [1]. For instance, in PROTAC development, linker length directly influences the formation of a productive ternary complex and the efficiency of target protein degradation, with systematic changes in PEG length leading to varying degradation outcomes . Therefore, a linker with a different number of PEG units may not produce the same experimental results, necessitating the use of the specified compound.

Quantitative Differentiation of Biotin-PEG9-CH2CH2COOH: A Comparative Technical Analysis


Molecular Weight and Spacer Length Comparison vs. Biotin-PEG2-Acid and Biotin-PEG8-Propionic Acid

The physical dimensions and molecular mass of the linker are critical for its application. Biotin-PEG9-CH2CH2COOH (MW: 711.86) provides a longer spacer arm compared to Biotin-PEG2-acid (MW: 403.49) and a slightly longer arm than Biotin-PEG8-propionic acid (MW: 667.81) [REFS-1, REFS-2, REFS-3]. This increased length can be crucial for avoiding steric hindrance in protein-protein interactions.

PROTAC Linker Bioconjugation PEGylation

Inferred Activity Differential Based on PEG Spacer Length in Enzymatic Assays

A study on biotin-PEG derivatives conjugated to mutant P450cam (3mD) found that enzymatic activity was retained in the biotin-PEG₂-3mD conjugate but was dramatically reduced in the biotin-PEG₁₁-3mD conjugate [1]. Biotin-PEG9-CH2CH2COOH, with a PEG9 spacer, is positioned between these extremes, suggesting it may offer an intermediate level of steric and conformational influence.

Enzymatic Activity Biotinylation Structure-Activity Relationship

Linker Length Optimization in PROTAC Efficacy: A Class-Level Inference

In PROTAC development, linker length is a critical variable for achieving efficient target degradation. A structure-activity relationship (SAR) study on MK-5108-derived PROTACs against AURKA found that the most potent degrader (DC50,24h 3.9 nM) utilized an optimized linker, while PROTACs with linkers that were too short (e.g., 2 PEG units) failed to promote degradation [1]. This demonstrates that selecting the correct PEG linker length, such as the PEG9 unit in Biotin-PEG9-CH2CH2COOH, is a non-trivial design choice.

PROTAC Targeted Protein Degradation Linkerology

Defined Application Scenarios for Biotin-PEG9-CH2CH2COOH Based on Its Technical Specifications


Synthesis of PROTACs Requiring an Intermediate-Length PEG Linker

Biotin-PEG9-CH2CH2COOH is specifically employed as a linker in the synthesis of PROTAC molecules . Its PEG9 spacer arm is used when an intermediate linker length is hypothesized to be optimal for facilitating ternary complex formation between the target protein and E3 ligase, based on the established principle that linker length critically impacts degradation efficiency .

Bioconjugation Where a Specific PEG9 Spacer and Carboxylic Acid Handle is Required

This compound is used in bioconjugation protocols that require a well-defined, hydrophilic PEG9 spacer to minimize non-specific binding and improve solubility, while providing a terminal carboxylic acid group for further derivatization . Its use is mandated when replicating or building upon published methods that specifically call for a biotin-PEG9-acid linker.

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